molecular formula C15H11N3O3 B5837612 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5837612
M. Wt: 281.27 g/mol
InChI Key: ZGBMHQUNULGQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MNPO) is a heterocyclic compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered ring containing oxygen and nitrogen atoms. MNPO has been synthesized using different methods and has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to exhibit anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based materials for use in OLEDs and solar cells. Another area of interest is the investigation of the mechanism of action of this compound in cancer cells. Additionally, this compound could be further studied for its potential use in the development of new antimicrobial and antiviral agents.

Synthesis Methods

3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then cyclized using phosphorous oxychloride to form this compound. Other methods include the reaction of 2-methylbenzohydrazide with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization using a dehydrating agent.

Scientific Research Applications

3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its antimicrobial, anticancer, and antiviral properties. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and solar cells. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)14-16-15(21-17-14)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMHQUNULGQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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